Technical Monograph: Structural & Synthetic Analysis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl
Technical Monograph: Structural & Synthetic Analysis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl
A Fully Protected Precursor to Glutathione (GSH)
Executive Summary & Structural Identity
The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (CAS: 97924-38-4) is the fully benzyl-protected derivative of Glutathione (
In the context of drug development and synthetic organic chemistry, this molecule serves as a critical intermediate.[1] Its design leverages the orthogonality of benzyl-type protecting groups against mild acids and bases, ensuring stability during the segment condensation of the peptide backbone while allowing for a single-step "hard" deprotection to yield the free zwitterionic tripeptide.
Chemical Connectivity & Nomenclature
To understand the synthesis, one must deconstruct the nomenclature which describes the specific regiochemistry required for Glutathione (vs. isoglutathione):
-
N-Cbz : The N-terminus of Glutamic acid is protected by a Carbobenzyloxy (Z) group.[2]
-
O-Bzl-L-Glu : The
-carboxyl group of the Glutamic acid is protected as a Benzyl ester. This forces the coupling to occur at the -carboxyl (side chain), creating the characteristic isopeptide bond of GSH. -
S-Bzl-L-Cys : The thiol (sulfhydryl) group of Cysteine is protected as a Benzyl thioether.
-
Gly-OBzl : The C-terminal Glycine is protected as a Benzyl ester.[3]
Structural Visualization
The following diagram illustrates the chemical connectivity and the strategic logic of the protecting group array.
Synthetic Methodology
The synthesis of this molecule requires a Solution Phase approach. Solid Phase Peptide Synthesis (SPPS) is less common for this specific fully-benzyl protected target because the requisite HF cleavage is harsh and the S-Bzl group is extremely stable.
Protocol: Segment Condensation (2+1 Strategy)
Rationale: To minimize racemization of the Cysteine residue, the preferred route involves coupling N-protected Glutamic acid to the Cys-Gly dipeptide.
Step 1: Synthesis of H-Cys(Bzl)-Gly-OBzl (Acceptor)
-
Coupling: React N-Boc-S-Bzl-L-Cys-OH with H-Gly-OBzl (Glycine benzyl ester tosylate) using DCC/HOBt in DCM/DMF.
-
Deprotection: Treat the resulting Boc-Cys(Bzl)-Gly-OBzl with TFA/DCM (1:1) to remove the Boc group.[4][5][6]
-
Neutralization: Wash with saturated NaHCO₃ to obtain the free amine H-Cys(Bzl)-Gly-OBzl.
Step 2: Activation of Glutamic Acid
-
Starting Material: N-Cbz-L-Glutamic acid-α-benzyl ester (Z-Glu-OBzl).
-
Criticality: The
-carboxyl is protected (OBzl), leaving the -carboxyl free for activation. -
Activation: React Z-Glu-OBzl with N-Hydroxysuccinimide (HOSu) and DCC to form the active ester Z-Glu(OSu)-OBzl.
Step 3: Final Coupling (The Target Molecule)
-
Reaction: Dissolve H-Cys(Bzl)-Gly-OBzl (1.0 eq) and Z-Glu(OSu)-OBzl (1.1 eq) in DMF.
-
Base: Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.
-
Timeline: Stir at room temperature for 12–24 hours.
-
Workup:
-
Evaporate DMF.
-
Redissolve in EtOAc.
-
Wash sequentially with 1N HCl (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid/active ester), and Brine.
-
Dry over Na₂SO₄ and recrystallize (typically from EtOH/Water).
-
Deprotection Dynamics: The "S-Bzl" Challenge
This is the most technically demanding aspect of this molecule. While the N-Cbz and O-Bzl groups are labile to catalytic hydrogenolysis (
Why Hydrogenolysis Fails
-
Catalyst Poisoning: Divalent sulfur (thioether) binds strongly to Palladium surfaces, deactivating the catalyst.
-
Stability: Even with unpoisoned catalysts, the C-S bond in S-benzyl is significantly stronger than the C-O bond in benzyl esters/carbamates.
The Solution: Dissolving Metal Reduction (Birch Conditions)
To obtain free Glutathione (GSH) from this precursor, one must use Sodium in Liquid Ammonia.
Protocol:
-
Setup: Condense anhydrous ammonia (
) into a flask at -78°C. -
Dissolution: Dissolve the protected peptide (N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl) in the liquid ammonia.
-
Reduction: Add metallic Sodium (Na) in small pieces until a deep blue color persists for 15 minutes. (The blue color indicates solvated electrons,
, which cleave the benzyl-heteroatom bonds). -
Quench: Add Ammonium Chloride (
) to quench the excess electrons (blue color disappears).[6] -
Isolation: Allow
to evaporate. The residue is desalted (e.g., Sephadex G-10) to yield pure Glutathione.
Comparison of Deprotection Methods
| Method | Cbz Removal | O-Bzl Removal | S-Bzl Removal | Outcome |
| Yes | Yes | No | Partially deprotected (S-Bzl-GSH) | |
| TFA / Scavengers | No | No | No | No Reaction (Stable) |
| HF (Anhydrous) | Yes | Yes | Yes | Free GSH (Requires specialized HF rig) |
| Na / Liquid | Yes | Yes | Yes | Free GSH (Preferred) |
Analytical Profile
When characterizing the target molecule (Precursor), expect the following data profile.
-
Molecular Formula:
-
Molecular Weight: 711.83 g/mol [7]
-
Solubility: Insoluble in water. Soluble in DMF, DMSO, warm Ethanol, and Ethyl Acetate.
-
1H NMR (DMSO-d6):
-
Aromatic Region: A massive multiplet integrating for 20 protons (4 Phenyl rings: 1x Cbz, 1x Glu-OBzl, 1x Cys-SBzl, 1x Gly-OBzl) at
7.2–7.4 ppm. -
Benzylic Protons: Four distinct singlets/doublets around
5.0–5.2 ppm (for O-CH2-Ph) and 3.7 ppm (for S-CH2-Ph).
-
References
-
National Center for Biotechnology Information (NCBI). Glutathione Synthesis and Metabolism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl | CAS 97924-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
